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molecular formula C11H15N3O2 B8381005 3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

Cat. No. B8381005
M. Wt: 221.26 g/mol
InChI Key: UMAXCXJAOXNRBM-UHFFFAOYSA-N
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Patent
US05155116

Procedure details

0.1 mol of isopropylamine and 0.01 mol of 3-(2-bromoethyl)-3H-oxazolo[4,5-b]pyridin-2-one, dissolved beforehand in 40 cm3 of acetonitrile, are introduced into a 100-cm3 ground-necked round-bottomed flask equipped with a reflux condenser. The mixture is heated to reflux for 15 hours. After cooling, the precipitate obtained is drained, dried and recrystallized.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].Br[CH2:6][CH2:7][N:8]1[C:12]2=[N:13][CH:14]=[CH:15][CH:16]=[C:11]2[O:10][C:9]1=[O:17]>C(#N)C>[CH:1]([NH:4][CH2:6][CH2:7][N:8]1[C:12]2=[N:13][CH:14]=[CH:15][CH:16]=[C:11]2[O:10][C:9]1=[O:17])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
0.01 mol
Type
reactant
Smiles
BrCCN1C(OC=2C1=NC=CC2)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a 100-cm3 ground-necked round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
Smiles
C(C)(C)NCCN1C(OC=2C1=NC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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